molecular formula C9H10F3N3 B1446992 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine CAS No. 1226516-20-6

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine

Cat. No. B1446992
CAS RN: 1226516-20-6
M. Wt: 217.19 g/mol
InChI Key: SAVGKGUNLNYCQC-UHFFFAOYSA-N
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Description

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is a piperazine derivative . It has a molecular formula of C9H10F3N3 and an average mass of 217.191 Da .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in various studies . The synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide has also been reported .


Molecular Structure Analysis

The molecular structure of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

Piperazine derivatives, including 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Cancer Radiotherapy

The trifluoropyridinyl group in compounds like 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can be used to synthesize F-18 substituted pyridines . These fluorine-18 labeled compounds are significant in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, which is a valuable tool in cancer diagnosis and management. The incorporation of F-18 enables the tracking of biological processes at the molecular level, providing insights into tumor metabolism and aiding in targeted radiotherapy.

Medicinal Chemistry

Piperazine derivatives are commonly found in drugs approved by the FDA due to their versatility in drug design . The piperazine moiety can serve as a basic and hydrophilic group, enhancing the pharmacokinetic properties of the molecule. It also provides structural and conformational benefits that are crucial for the interaction with target macromolecules. The trifluoropyridinyl group, in particular, can contribute to the selectivity and potency of kinase inhibitors and receptor modulators.

Agricultural Chemistry

Fluorinated pyridines, such as 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine, are explored for their potential in developing new agricultural products . The introduction of fluorine atoms into lead structures can result in improved physical, biological, and environmental properties. These compounds can act as active ingredients in pesticides and herbicides, offering enhanced efficacy and reduced environmental impact.

Organic Synthesis

In synthetic chemistry, the trifluoropyridinyl group is valuable for its electron-withdrawing properties, which can influence the reactivity of the compound . It can be utilized in various organic reactions, including Suzuki coupling and aromatic nucleophilic substitution, to create complex molecules with specific desired properties.

Analytical Chemistry

The chemical shifts observed in 19F-NMR spectroscopy for fluorine atoms attached to the ortho and meta positions of fluoropyridines are distinct and can be used for analytical purposes . This makes compounds like 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine useful as standards or reagents in NMR spectroscopy, aiding in the structural elucidation of complex molecules.

properties

IUPAC Name

1-(3,5,6-trifluoropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-6-5-7(11)9(14-8(6)12)15-3-1-13-2-4-15/h5,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVGKGUNLNYCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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